molecular formula C20H14N4S B5529089 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE

5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5529089
M. Wt: 342.4 g/mol
InChI Key: VCDMYEUGHVQRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a fluorene moiety linked to a phenyl-substituted tetrazole ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a sulfanyl group. This can be achieved through reactions involving thiols and halogenated fluorenes.

    Tetrazole Ring Formation: The phenyl-substituted tetrazole ring is synthesized separately, often through cycloaddition reactions involving azides and nitriles.

    Coupling Reaction: The final step involves coupling the fluorene derivative with the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a fluorene moiety with a phenyl-substituted tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(9H-fluoren-9-ylsulfanyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S/c1-2-8-14(9-3-1)24-20(21-22-23-24)25-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDMYEUGHVQRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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